molecular formula C15H19ClO8S B14387605 1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium perchlorate CAS No. 89706-33-2

1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium perchlorate

Katalognummer: B14387605
CAS-Nummer: 89706-33-2
Molekulargewicht: 394.8 g/mol
InChI-Schlüssel: NIEVCWMKKRHPQW-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium perchlorate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a thian-1-ium core with two acetyloxy groups attached to a phenyl ring, making it a subject of interest in organic chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium perchlorate typically involves the reaction of 2,5-dihydroxybenzoic acid with thian-1-ium salts under acetylation conditions. The reaction is carried out in the presence of acetic anhydride and a catalyst such as pyridine to facilitate the formation of acetyloxy groups.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process, starting with the preparation of intermediate compounds followed by acetylation and purification steps. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thian-1-ium core to a thiane structure.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiane derivatives.

    Substitution: Various substituted phenylthian-1-ium compounds.

Wissenschaftliche Forschungsanwendungen

1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium perchlorate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Wirkmechanismus

The mechanism of action of 1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium perchlorate involves its interaction with molecular targets through its acetyloxy groups. These groups can undergo hydrolysis to release acetic acid, which may contribute to the compound’s biological activity. The thian-1-ium core can interact with various enzymes and proteins, affecting their function and leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

    1-[2,5-Dihydroxyphenyl]thian-1-ium perchlorate: Lacks the acetyloxy groups, making it less reactive in certain chemical reactions.

    1-[2,5-Dimethoxyphenyl]thian-1-ium perchlorate: Contains methoxy groups instead of acetyloxy groups, leading to different chemical and biological properties.

Uniqueness: 1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium perchlorate is unique due to its dual acetyloxy groups, which enhance its reactivity and potential applications in various fields. The presence of these groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

89706-33-2

Molekularformel

C15H19ClO8S

Molekulargewicht

394.8 g/mol

IUPAC-Name

[4-acetyloxy-3-(thian-1-ium-1-yl)phenyl] acetate;perchlorate

InChI

InChI=1S/C15H19O4S.ClHO4/c1-11(16)18-13-6-7-14(19-12(2)17)15(10-13)20-8-4-3-5-9-20;2-1(3,4)5/h6-7,10H,3-5,8-9H2,1-2H3;(H,2,3,4,5)/q+1;/p-1

InChI-Schlüssel

NIEVCWMKKRHPQW-UHFFFAOYSA-M

Kanonische SMILES

CC(=O)OC1=CC(=C(C=C1)OC(=O)C)[S+]2CCCCC2.[O-]Cl(=O)(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.